molecular formula C5H7NO B6284285 (2E)-2-isocyanatobut-2-ene CAS No. 501013-37-2

(2E)-2-isocyanatobut-2-ene

Cat. No.: B6284285
CAS No.: 501013-37-2
M. Wt: 97.1
InChI Key:
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Description

(2E)-2-Isocyanatobut-2-ene is an organic compound characterized by the presence of an isocyanate group attached to a butene backbone The “2E” designation indicates the geometric configuration of the double bond, where the higher priority substituents are on opposite sides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-isocyanatobut-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2-buten-2-ol with phosgene (carbonyl dichloride) in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{CH}=\text{C}(\text{OH})\text{CH}_3 + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}=\text{C}(\text{NCO})\text{CH}_3 + \text{HCl} + \text{CO}_2 ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the toxic and reactive nature of phosgene. Safety measures are paramount due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-Isocyanatobut-2-ene undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

    Polymerization: It can undergo polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Various catalysts can be used to facilitate these reactions, including tertiary amines and organometallic compounds.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

(2E)-2-Isocyanatobut-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in modifying biomolecules through isocyanate chemistry.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of urea-based pharmaceuticals.

    Industry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2E)-2-isocyanatobut-2-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    (2E)-2-Isocyanatobut-1-ene: Similar structure but with the isocyanate group at a different position.

    (2Z)-2-Isocyanatobut-2-ene: Geometric isomer with the isocyanate group on the same side of the double bond.

    Isocyanatopropene: A related compound with a shorter carbon chain.

Uniqueness: (2E)-2-Isocyanatobut-2-ene is unique due to its specific geometric configuration, which can influence its reactivity and the types of products formed. The position of the isocyanate group and the double bond configuration can affect the compound’s chemical behavior and its applications in synthesis and industry.

Properties

CAS No.

501013-37-2

Molecular Formula

C5H7NO

Molecular Weight

97.1

Purity

80

Origin of Product

United States

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